Methyl 2-(2,3-dichlorophenoxy)acetate
Description
Significance of Phenoxyacetate (B1228835) Derivatives in Chemical Sciences
Phenoxyacetate derivatives are a class of organic compounds characterized by a phenoxy group linked to an acetate (B1210297) functional group. The foundational structure, phenoxyacetic acid, and its various derivatives have garnered considerable attention in diverse areas of chemical research. chemicalbook.comnist.govnih.gov Their structural versatility, achieved through substitution on the aromatic ring, allows for the fine-tuning of their physicochemical and biological properties. nih.gov This adaptability has made them valuable scaffolds in medicinal chemistry, where they have been investigated for a wide range of therapeutic activities. nih.gov Furthermore, in materials science, these derivatives are used as building blocks for more complex molecules and polymers. nih.gov The study of their synthesis, reaction mechanisms, and structural-activity relationships is a continuing focus of academic inquiry, providing fundamental insights into organic chemistry. nih.gov
Academic Context of Chlorinated Phenoxyacetate Esters
The introduction of chlorine atoms onto the phenyl ring of phenoxyacetate derivatives dramatically alters their properties, leading to a class of compounds with significant academic and commercial interest, primarily as herbicides. mdpi.comyoutube.com Chlorinated phenoxyacetic acids, such as the widely studied 2,4-dichlorophenoxyacetic acid (2,4-D), were among the first selective synthetic herbicides developed. mdpi.comyoutube.com Their ability to control broadleaf weeds without affecting most grass crops revolutionized agriculture. youtube.com
In an academic setting, these compounds serve as model systems for studying structure-activity relationships, environmental fate, and metabolic pathways. mdpi.cominchem.org Research has extensively documented how the position and number of chlorine substituents on the aromatic ring influence herbicidal efficacy and environmental persistence. nih.gov Esters of these acids, like the methyl, ethyl, or butyl esters, are of particular interest as their varied physical properties, such as volatility and solubility, affect their application and environmental behavior. inchem.orgnih.gov Comparative studies of different ester forms and chlorinated isomers are common, seeking to understand how these molecular variations translate to toxicological and environmental profiles. nih.gov24d.info
Research Trajectories for Methyl 2-(2,3-dichlorophenoxy)acetate within Ester Homologs
Within the family of chlorinated phenoxyacetate esters, research on specific isomers like this compound is often driven by a comparative approach. While isomers like the 2,4-dichloro derivative are commercially dominant and thus more extensively studied, the investigation of less common homologs such as the 2,3-dichloro variant is crucial for a comprehensive understanding of the entire class. nih.gov
Academic research into this compound focuses on several key areas. A primary trajectory is its synthesis and characterization, which serves as a fundamental basis for all other studies. The most common synthetic route is the esterification of 2,3-dichlorophenoxyacetic acid with methanol, typically under reflux conditions with a catalyst. evitachem.com
The primary role of this compound in research is as an important intermediate for the synthesis of other agrochemicals. evitachem.com Its specific substitution pattern provides a unique chemical building block for creating more complex molecules.
Detailed Research Findings
Physicochemical Properties
The fundamental physical and chemical properties of this compound have been cataloged, providing baseline data for research applications. These properties are essential for predicting its behavior in various chemical environments and for its purification and handling.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1928-56-9 | evitachem.comchemnet.com |
| Molecular Formula | C₉H₈Cl₂O₃ | evitachem.comchemnet.com |
| Molecular Weight | 235.06 g/mol | evitachem.comchemnet.com |
| Density | 1.352 g/cm³ | chemnet.com |
| Boiling Point | 300.5°C at 760 mmHg | chemnet.com |
| Flash Point | 125.4°C | chemnet.com |
| Refractive Index | 1.53 | chemnet.com |
Spectroscopic Data
Spectroscopic analysis is a cornerstone of the chemical characterization of molecules. For the parent acid, 2,3-dichlorophenoxyacetic acid, detailed infrared (IR) spectroscopy studies have been conducted. These analyses, often corroborated by DFT calculations, provide insight into the vibrational modes of the molecule, which are directly related to its structure and bonding. The data below is for the parent acid, which is the direct precursor to the methyl ester.
| Assignment | FTIR Wavenumber (cm⁻¹) | Source |
|---|---|---|
| O-H stretch (Carboxylic acid) | 3448 | nih.gov |
| C=O stretch (Carbonyl) | 1725 | nih.gov |
| C-O-C stretch (Asymmetric) | 1236 | nih.gov |
| C-Cl stretch | 1074 | nih.gov |
| C-H wag (Aromatic) | 822 | nih.gov |
Advanced Synthetic Routes for this compound
The synthesis of this compound is a focal point of research due to its relevance in the agrochemical industry. Various methodologies have been developed to improve efficiency, yield, and environmental footprint.
The direct esterification of 2,3-dichlorophenoxyacetic acid with methanol is a common method for synthesizing this compound. This reaction is typically catalyzed by a strong acid. However, research has focused on optimizing this process using various catalysts and reaction conditions to enhance yield and purity.
One approach involves the use of trimethylsilyldiazomethane (TMSD) for the preparation of methyl esters of chlorophenoxy acids. TMSD is considered a milder and safer alternative to diazomethane. The optimization of this derivatization process has identified key factors influencing the reaction's success, including the amount of methanol, reaction time, and temperature. A thorough optimization using a factorial response surface design can lead to ideal reaction conditions that maximize recovery and yield nih.gov.
Another avenue of optimization is the use of solid acid catalysts, such as metal cation-exchanged montmorillonite nanoclays. In the esterification of phenylacetic acid with p-cresol, it was found that Al³⁺-montmorillonite nanoclay exhibited high activity. The yield of the ester was influenced by the molar ratio of reactants, reaction time, and the amount of catalyst. An increase in the catalyst amount generally leads to a higher yield due to the greater number of available acid sites for the esterification reaction nih.gov.
Various other catalysts have been explored for the esterification of phenoxyacetic acids, including:
Me2NSO2Cl
Trifluoroacetic anhydride (TFAA)
Diisopropylazodicarboxylate (DIAD)/Ph3P
Anhydrous ZnCl2/AlCl3
2-Chloro-1-methylpyridinium iodide
Paratoluene sulfonyl chloride (p-TSC)
Interactive Data Table: Comparison of Catalysts for Phenoxyacetic Acid Esterification
| Catalyst/Reagent | Reaction Conditions | Observations | Reference |
| Trimethylsilyldiazomethane (TMSD) | Optimized methanol amount, time, and temperature | Mild and safe alternative to diazomethane; high recovery and yield. | nih.gov |
| Al³⁺-montmorillonite nanoclay | Toluene solvent, reflux | High catalytic activity; yield dependent on reactant molar ratio and catalyst amount. | nih.gov |
| Phosphonitrilic Chloride (PNT) and N-methyl morpholine (NMM) | Chloroform, room temperature | Effective activation of the carboxylic acid group for coupling with phenols. |
Phase-transfer catalysis (PTC) presents a highly effective method for the synthesis of phenoxyacetate esters under mild conditions, offering high yields and selectivity mdpi.com. This technique is particularly useful for reactions involving reactants that are soluble in two immiscible phases, such as an aqueous solution of a phenoxyacetate salt and an organic solution of an alkylating agent tcichemicals.com.
The mechanism of PTC in esterification involves a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, which facilitates the transfer of the phenoxyacetate anion from the aqueous phase to the organic phase operachem.comcrdeepjournal.org. In the organic phase, the "naked" and more reactive anion reacts with the alkylating agent (e.g., methyl halide) to form the corresponding ester operachem.com. The catalyst then returns to the aqueous phase to repeat the cycle tcichemicals.com.
The esterification process using PTC can be broken down into two main steps:
Mass Transfer: The anion of the carboxylic acid forms an active ion pair with the cation of the catalyst, which is then transferred from the aqueous phase to the organic phase mdpi.com.
Chemical Reaction: The reactive ion pair in the organic phase reacts with the alkylating agent to yield the final ester product mdpi.com.
The kinetics of phase-transfer catalyzed esterification can be influenced by several factors, including stirring speed, temperature, and the concentrations of the reactants and the catalyst acs.org. The reaction rate can be controlled by either the mass transfer step or the chemical reaction step, depending on the specific conditions mdpi.com.
Interactive Data Table: Key Parameters in PTC Esterification
| Parameter | Effect on Reaction | Explanation | Reference |
| Catalyst Type | Influences efficiency of ion pair transfer | Quaternary ammonium and phosphonium salts are common choices. | tcichemicals.com |
| Stirring Speed | Affects interfacial area and mass transfer | Higher stirring rates can increase the reaction rate up to a certain point. | acs.orgprinceton.edu |
| Temperature | Influences reaction kinetics | Higher temperatures generally increase the reaction rate. | acs.org |
| Reactant Concentration | Affects reaction rate | The rate is dependent on the concentrations of the phenoxyacetate, alkylating agent, and catalyst. | acs.org |
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for the synthesis of phenoxyacetate esters pnas.org. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency jddhs.com.
One green approach is the use of biocatalysts. For instance, whole-cell biocatalysts of Yarrowia lipolytica biomass, grown in a medium containing waste fish oil, have been successfully used in the synthesis of various phenolic compound esters mdpi.com. This method not only utilizes a waste product as a substrate for catalyst production but also allows for reactions to be carried out under mild conditions mdpi.com.
Solvent-free synthesis is another key green chemistry strategy. Phenolic esters have been prepared by reacting phenols with acetic anhydride without the use of any acidic or basic catalyst, with the reaction being driven by temperature control jetir.org. This method eliminates the need for potentially harmful solvents, simplifying the workup process and reducing waste jetir.org. The development of chiral and environmentally friendly formulations of herbicides is also a significant area of research, focusing on the synthesis of optically active forms which may be more effective and safer for the environment rsc.org.
The use of solid catalysts, such as metal-loaded montmorillonite clay, also aligns with green chemistry principles as these catalysts can often be recycled and reused without a significant loss in activity jetir.org.
Interactive Data Table: Green Chemistry Strategies for Phenoxyacetate Ester Synthesis
| Strategy | Example | Advantages | Reference |
| Biocatalysis | Yarrowia lipolytica biomass | Utilization of waste, mild reaction conditions. | mdpi.com |
| Solvent-Free Synthesis | Reaction of phenols with acetic anhydride | Reduced waste, simplified workup. | jetir.org |
| Recyclable Catalysts | Metal-loaded montmorillonite clay | Catalyst can be recovered and reused. | jetir.org |
| Chiral Synthesis | Enantioselective synthesis of phenylethylammonium chloroacetates | Potentially more effective and environmentally safer formulations. | rsc.org |
Chemical Reactivity and Derivatization Strategies
The chemical reactivity of this compound is primarily centered around the ester functional group, which is susceptible to hydrolysis and can serve as a handle for further functional group transformations.
Hydrolysis is a primary degradation pathway for phenoxy acid esters in aqueous environments nih.gov. The stability of dichlorophenoxyacetate esters is significantly influenced by factors such as pH and temperature. Generally, the rate of hydrolysis increases with higher temperatures and in alkaline conditions nih.gov. The hydrolysis of these esters results in the formation of the parent 2,3-dichlorophenoxyacetic acid.
The hydrolytic lability of esters is a key consideration in the design of bioactive compounds and prodrugs nih.gov. The structure of the ester itself plays a role in its stability. For example, esters of alkoxylated alcohols tend to hydrolyze more rapidly than those of aliphatic alcohols nih.gov. The presence of electron-withdrawing groups on the phenyl ring can also influence the rate of hydrolysis nih.gov.
The degradation of phenoxyacetic acids can also be influenced by microbial activity in soil and water. The transfer of specific genes, such as the tfdA gene which encodes for a 2,4-dichlorophenoxyacetic acid dioxygenase, can significantly enhance the degradation rate of phenoxyacetic acid in soil nih.gov.
Interactive Data Table: Factors Affecting Hydrolysis of Phenoxyacetate Esters
| Factor | Effect on Hydrolysis Rate | Explanation | Reference |
| pH | Increased rate in alkaline conditions | Base-catalyzed hydrolysis is generally faster than neutral or acid-catalyzed hydrolysis. | nih.gov |
| Temperature | Increased rate at higher temperatures | Provides the necessary activation energy for the reaction. | nih.gov |
| Ester Structure | Varies depending on the alcohol moiety | Steric and electronic effects of the alcohol group influence the susceptibility of the ester to nucleophilic attack. | nih.govnih.gov |
| Microbial Activity | Can enhance degradation | Specific microorganisms can produce enzymes that catalyze the hydrolysis of these esters. | nih.gov |
The ester group in this compound is a versatile functional group that can be transformed into other functionalities, allowing for the synthesis of a variety of derivatives.
One common transformation is the conversion of the ester back to the carboxylic acid through hydrolysis, as discussed previously. This carboxylic acid can then be activated and reacted with various nucleophiles to form amides, acid halides, or other esters. For example, phenoxyacetic acid hydrazides have been synthesized and subsequently condensed with ketones to form compounds with potential biological activity jetir.org.
The ester itself can undergo transesterification in the presence of another alcohol and a suitable catalyst to yield a different ester. This is a common strategy for modifying the properties of the molecule.
Furthermore, the aromatic ring of the phenoxyacetate can be subject to further electrophilic aromatic substitution reactions, although the presence of the deactivating chloro and ether groups would influence the position and feasibility of such substitutions.
The synthesis of various phenoxyacetic acid derivatives with potential antimicrobial or other biological activities often involves modifications at the carboxylic acid end of the molecule, highlighting the importance of the ester as a key intermediate for derivatization jetir.org.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2,3-dichlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-8(12)5-14-7-4-2-3-6(10)9(7)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXWOFSSGKIUOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401019395 | |
| Record name | (2,3-Dichlorophenoxy)-acetic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1928-56-9 | |
| Record name | Methyl 2-(2,3-dichlorophenoxy)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1928-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dichlorophenoxy)-acetic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (2,3-dichlorophenoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Investigation of Aryl Ether Bond Cleavage in Substituted Phenoxyacetates
The cleavage of the aryl ether bond in substituted phenoxyacetates, such as Methyl 2-(2,3-dichlorophenoxy)acetate, is a critical transformation that influences their environmental fate and is a key step in their degradation. Research into this area often utilizes closely related and widely used compounds, such as esters of 2,4-dichlorophenoxyacetic acid (2,4-D), to understand the mechanisms and kinetics of this bond cleavage. The cleavage can be initiated through various means, including hydrolysis and photodegradation.
Detailed Research Findings
Studies on the degradation of 2,4-D esters provide valuable insights into the stability of the aryl ether linkage. The cleavage of this bond is a primary step in the breakdown of these compounds, leading to the formation of the corresponding phenol (B47542).
Hydrolytic Cleavage: The hydrolysis of the ester group is a competing reaction, but the cleavage of the C-O ether bond is central to the ultimate degradation of the molecule. In soil, the degradation of 2,4-D esters can be rapid. For instance, the hydrolysis of 2,4-D ethylhexyl ester in soil slurries has been observed to be a fast process, with a half-life of approximately 1.25 to 1.45 hours in the dark. vu.nl This rapid degradation in soil is primarily attributed to microbial activity, which facilitates the cleavage of the aryl ether bond. Under sterile aqueous conditions, the hydrolysis rate is significantly influenced by pH. For the 2-ethylhexyl ester of 2,4-D, the half-life was found to be 48 days at pH 7 and decreased to 2.2 days at pH 9, indicating that alkaline conditions promote the cleavage of the ester. fao.org
Photodegradation: Sunlight can also induce the cleavage of the aryl ether bond. Photodegradation studies of 2,4-D ethyl ester on various soil surfaces have identified 2,4-dichlorophenol as a major photoproduct, directly indicating the scission of the ether linkage. researchgate.net The half-life for the photodegradation of 2,4-D ethylhexyl ester when exposed to natural sunlight has been calculated to be 128.2 days. vu.nl The process is generally slower on soil surfaces compared to inert surfaces due to the quenching effect of humic substances in the soil. researchgate.net
The degradation of 2,4-D in aqueous solutions under aerobic conditions has a half-life of 4.5 days, with 2,4-dichlorophenol being a key intermediate. fao.org Under anaerobic conditions, the degradation is much slower, with a half-life of 312 days. fao.org
The following table summarizes the key findings from studies on the degradation of 2,4-D esters, which serve as a proxy for understanding the aryl ether bond cleavage in substituted phenoxyacetates.
| Compound | Condition | Matrix | Half-life | Key Cleavage Product |
|---|---|---|---|---|
| 2,4-D Ethylhexyl Ester | Hydrolysis (dark) | Silty Clay Soil Slurry | 1.25 hours | 2,4-Dichlorophenoxyacetic acid |
| 2,4-D Ethylhexyl Ester | Hydrolysis (dark) | Sandy Loam Soil Slurry | 1.45 hours | 2,4-Dichlorophenoxyacetic acid |
| 2,4-D Ethylhexyl Ester | Hydrolysis (dark, sterile) | Aqueous solution (pH 7) | 48 days | 2,4-Dichlorophenoxyacetic acid |
| 2,4-D Ethylhexyl Ester | Hydrolysis (dark, sterile) | Aqueous solution (pH 9) | 2.2 days | 2,4-Dichlorophenoxyacetic acid |
| 2,4-D Ethylhexyl Ester | Photodegradation (sunlight) | - | 128.2 days | 2,4-Dichlorophenol |
| 2,4-D Ethyl Ester | Photodegradation (sunlight) | Alluvial Soil | 6.07 days | 2,4-Dichlorophenol |
| 2,4-D Ethyl Ester | Photodegradation (sunlight) | Black Soil | 3.04 days | 2,4-Dichlorophenol |
| 2,4-D Ethyl Ester | Photodegradation (sunlight) | Red Soil | 12.37 days | 2,4-Dichlorophenol |
| 2,4-D | Degradation (aerobic) | Aqueous solution | 4.5 days | 2,4-Dichlorophenol |
| 2,4-D | Degradation (anaerobic) | Aqueous solution | 312 days | 2,4-Dichlorophenol |
Molecular Structure and Spectroscopic Characterization in Advanced Research
High-Resolution Spectroscopic Analyses of Methyl 2-(2,3-dichlorophenoxy)acetate and Analogs
High-resolution spectroscopy is fundamental to elucidating the precise structure of organic molecules. Techniques such as NMR, IR, and mass spectrometry offer complementary information, which, when combined, allows for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and proton framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide distinct signals for each unique nucleus in the structure.
¹H NMR Analysis: The proton NMR spectrum is anticipated to show three main groups of signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons.
Aromatic Protons: The three protons on the dichlorophenyl ring will appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-7.5 ppm). Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the two chlorine atoms and the ether linkage.
Methylene Protons: The two protons of the methylene group adjacent to the ether oxygen and the carbonyl group are expected to produce a singlet at approximately δ 4.7-4.9 ppm. Their chemical shift is influenced by the deshielding effects of the neighboring oxygen and carbonyl functionalities. For the related compound 2,4-Dichlorophenoxyacetic acid, the methylene protons appear around this region. chemicalbook.com
Methyl Protons: The three protons of the methyl ester group are expected to appear as a sharp singlet further upfield, typically around δ 3.7-3.8 ppm. In the analogous methyl (2,4-dichlorophenoxy)acetate, the methyl protons resonate in this range. nist.gov
¹³C NMR Analysis: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, nine distinct signals are expected.
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing far downfield (δ 168-170 ppm).
Aromatic Carbons: Six signals will correspond to the carbons of the dichlorophenyl ring. The carbons bonded to chlorine atoms will have their shifts significantly influenced, as will the carbon attached to the ether oxygen. These typically appear between δ 115 and δ 155 ppm. docbrown.info
Methylene Carbon: The methylene carbon (-O-C H₂-C=O) is expected around δ 65-67 ppm.
Methyl Carbon: The methyl ester carbon (-O-C H₃) will be the most upfield signal, typically appearing around δ 52-53 ppm. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) |
| Aromatic Protons | ¹H | 7.0 - 7.5 | Multiplet |
| Methylene Protons | ¹H | 4.7 - 4.9 | Singlet |
| Methyl Protons | ¹H | 3.7 - 3.8 | Singlet |
| Carbonyl Carbon | ¹³C | 168 - 170 | N/A |
| Aromatic C-O | ¹³C | ~153 | N/A |
| Aromatic C-Cl | ¹³C | 128 - 135 | N/A |
| Aromatic C-H | ¹³C | 115 - 128 | N/A |
| Methylene Carbon | ¹³C | 65 - 67 | N/A |
| Methyl Carbon | ¹³C | 52 - 53 | N/A |
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands. nist.gov
C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group (C=O) is expected in the region of 1735-1760 cm⁻¹. For the similar methyl (2,4-dichlorophenoxy)acetate, this peak is prominent. nist.gov
C-O Stretching: Two distinct C-O stretching vibrations are anticipated. The aryl-ether (Ar-O-CH₂) stretch typically appears around 1250-1300 cm⁻¹, while the ester (O=C-O) stretch is found between 1100 and 1200 cm⁻¹.
Aromatic C=C Stretching: Medium to weak absorptions from the carbon-carbon stretching within the phenyl ring are expected in the 1450-1600 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups are observed just below 3000 cm⁻¹.
C-Cl Stretching: The carbon-chlorine stretching vibrations for the dichlorophenyl group are expected to show strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | Ar-H | 3050 - 3150 | Medium-Weak |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 2995 | Medium |
| C=O Stretch | Ester (C=O) | 1735 - 1760 | Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |
| C-O Stretch | Aryl Ether (Ar-O) | 1250 - 1300 | Strong |
| C-O Stretch | Ester (C-O) | 1100 - 1200 | Strong |
| C-Cl Stretch | Aryl Halide | 600 - 800 | Strong |
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound is 235.064 g/mol . chemnet.com The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).
Key fragmentation pathways for esters often involve cleavage at the bonds adjacent to the carbonyl group and the ether linkage. libretexts.orgdocbrown.info
Molecular Ion Peak: The [M]⁺ peak should be observed with its characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ isotopic pattern. For the related methyl (2,4-dichlorophenoxy)acetate, the molecular ion is detected. nih.govnist.gov
Loss of Methoxy (B1213986) Radical: Cleavage of the O-CH₃ bond results in a prominent fragment ion [M - 31]⁺ corresponding to the loss of a methoxy radical (•OCH₃).
Loss of Carbomethoxy Group: Fragmentation can occur with the loss of the carbomethoxy group (•COOCH₃), leading to a [M - 59]⁺ peak, which corresponds to the 2,3-dichlorophenoxy cation.
Formation of Dichlorophenoxy Ion: The most common fragmentation pathway for phenoxyacetic esters involves the cleavage of the ether bond, breaking the molecule into the dichlorophenoxy radical and a cation at m/z 75, or the formation of the dichlorophenoxide ion [M - 74]⁺. A significant peak at m/z 162, corresponding to the dichlorophenol cation [HOC₆H₃Cl₂]⁺, is also highly probable.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (mass/charge) | Predicted Fragment Ion | Origin |
| 234/236/238 | [C₉H₈Cl₂O₃]⁺ | Molecular Ion [M]⁺ |
| 203/205/207 | [C₈H₅Cl₂O₂]⁺ | [M - OCH₃]⁺ |
| 175/177 | [C₇H₅Cl₂O]⁺ | [M - COOCH₃]⁺ |
| 161/163 | [C₆H₃Cl₂O]⁻ | Dichlorophenoxide ion |
UV-Visible spectroscopy measures the electronic transitions within a molecule. wikipedia.org For this compound, the absorption of UV light primarily excites electrons in the aromatic ring. The spectrum is expected to be characterized by π → π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org
The unsubstituted benzene (B151609) ring shows transitions around 180 nm, 200 nm, and 255 nm. wikipedia.org The presence of the chloro and alkoxy substituents on the phenyl ring acts as auxochromes, causing a bathochromic shift (a shift to longer wavelengths) of these absorption bands. wikipedia.org This shift occurs because the lone pairs on the oxygen and chlorine atoms can interact with the π-electron system of the ring, raising the energy of the highest occupied molecular orbital (HOMO) and thus decreasing the energy gap for the transition. youtube.com Consequently, this compound is expected to show strong absorption bands in the 220-290 nm range. Weaker n → π* transitions, involving the non-bonding electrons on the carbonyl oxygen, may also be observed but are often obscured by the more intense π → π* transitions. libretexts.org
Crystallographic Studies and Solid-State Structure Elucidation
Crystallographic techniques provide the most definitive information about the three-dimensional structure of a molecule in its solid state, including precise bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction (SCXRD) is the premier technique for determining the atomic and molecular structure of a crystalline compound. carleton.edumdpi.com The method involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density within the crystal, allowing for the precise mapping of atomic positions. fzu.cz
From these related structures, it is expected that the 2,3-dichlorophenyl ring is largely planar. The ester side chain (-OCH₂COOCH₃) would have a specific conformation relative to the ring, influenced by steric hindrance from the ortho-chloro substituent and by crystal packing forces. The torsion angles defining the orientation of the ether linkage and the ester group are key parameters determined by XRD. Analysis of compounds like chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate reveals that steric strain can cause significant deviation from coplanarity between adjacent rings or functional groups. researchgate.net For instance, the angle between the two aromatic rings in that molecule is a wide 64.27°. researchgate.net In the crystal lattice, molecules would be held together by a network of weak intermolecular interactions, such as C-H···O hydrogen bonds and potentially halogen bonds involving the chlorine atoms. researchgate.net
Table 4: Typical Bond Lengths (Å) and Angles (°) from Related Phenylacetate Structures
| Bond/Angle | Parameter | Typical Value |
| C-Cl | Bond Length | 1.73 - 1.75 Å |
| C=O | Bond Length | 1.20 - 1.22 Å |
| C(aryl)-O | Bond Length | 1.37 - 1.40 Å |
| C(carbonyl)-O | Bond Length | 1.33 - 1.36 Å |
| O-C(methyl) | Bond Length | 1.44 - 1.46 Å |
| C-O-C | Bond Angle | 117 - 120° |
| O=C-O | Bond Angle | 122 - 125° |
| C-C-Cl | Bond Angle | 119 - 121° |
Note: These values are derived from crystallographic data of structurally similar compounds.
Supramolecular Interactions and Crystal Packing
Detailed crystallographic studies on compounds structurally related to this compound reveal recurring patterns of intermolecular connections. For instance, in derivatives of dichlorophenoxyacetic acid, the crystal lattice is often stabilized by a combination of hydrogen bonds and other weak interactions.
Hydrogen Bonding:
In analogous structures where a carboxylic acid group is present, strong hydrogen bonds between these groups are a dominant feature, often leading to the formation of dimers. For ester derivatives like this compound, classical hydrogen bonds are less prevalent due to the absence of a hydroxyl proton. However, weaker C-H···O hydrogen bonds can be significant. The methylene protons of the acetate (B1210297) group and the aromatic protons can act as hydrogen bond donors, interacting with the carbonyl oxygen and the ether oxygen of neighboring molecules. These interactions, while individually weak, can collectively contribute to the stability of the crystal lattice. In the crystal structure of a related compound, chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate, C-H···O interactions are observed to form chain motifs.
Halogen Bonding:
A noteworthy interaction in chlorinated organic compounds is the halogen bond. This is an attractive, non-covalent interaction between a halogen atom (in this case, chlorine) in one molecule and a nucleophilic site, such as a carbonyl oxygen, in another. The chlorine atoms on the phenyl ring of this compound can act as halogen bond donors. These interactions are directional and can contribute significantly to the formation of defined supramolecular synthons, which are structural units built from intermolecular interactions. Studies on similar chlorinated compounds have demonstrated the role of halogen bonds in consolidating the crystal packing. For example, short contacts between chlorine atoms and carbonyl oxygen atoms have been identified as halogen bonds that connect molecular layers.
π-π Stacking Interactions:
The presence of the dichlorophenyl ring suggests the likelihood of π-π stacking interactions between adjacent aromatic rings. These interactions arise from the electrostatic attraction between the electron-rich π-systems. The geometry of this stacking can be either face-to-face or offset (displaced face-to-face). In the crystal structures of related phenoxyacetic acid derivatives, π-π interactions with inter-ring distances of around 3.579 Å have been observed, contributing to the cohesion of the crystal lattice.
Crystal Packing and Polymorphism:
The interplay of these various supramolecular interactions—C-H···O hydrogen bonds, halogen bonds, and π-π stacking—results in a complex and tightly packed three-dimensional structure. The specific arrangement will depend on the subtle balance of these forces, which can sometimes lead to the formation of different crystal forms, a phenomenon known as polymorphism. Each polymorph will have a unique crystal packing and, consequently, distinct physical properties.
While specific crystallographic data for this compound is not available in the provided search results, the analysis of structurally similar compounds provides a strong indication of the types of supramolecular interactions that would govern its crystal packing.
Table of Expected Supramolecular Interactions:
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |
| C-H···O Hydrogen Bond | Methylene C-H, Aromatic C-H | Carbonyl Oxygen (C=O), Ether Oxygen (-O-) | 2.2 - 2.8 | Formation of chains and layers |
| Halogen Bond | Chlorine (C-Cl) | Carbonyl Oxygen (C=O) | ~3.0 - 3.5 | Linking molecular units, formation of 3D networks |
| π-π Stacking | Dichlorophenyl Ring | Dichlorophenyl Ring | ~3.5 - 3.8 | Stabilization of layered structures |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It has become a widely accepted and cost-efficient method for computing the structural and spectroscopic features of complex organic molecules. researchgate.net DFT calculations are instrumental in predicting a variety of molecular properties for phenoxyacetate (B1228835) derivatives, providing a foundational understanding of their chemical nature.
The electronic structure of a molecule is fundamental to its reactivity. DFT is used to calculate key electronic properties and reactivity descriptors. ajchem-a.com The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. arxiv.org
For a molecule like Methyl 2-(2,3-dichlorophenoxy)acetate, the HOMO is typically localized over the dichlorophenoxy ring, indicating this is the primary site for electrophilic attack. The LUMO is generally distributed across the entire molecule. From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. escholarship.org
Table 1: Illustrative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies
| Descriptor | Formula | Interpretation |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |
| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | A measure of the electrophilic power of a molecule. |
This table presents the formulas and interpretations of common reactivity descriptors derived from DFT calculations. The values are specific to the molecule under study and the computational method used.
Analysis of these descriptors helps in understanding the relationship between structure, stability, and chemical reactivity. researchgate.net For instance, the electrophilicity index can quantify the molecule's capacity to act as an electrophile in chemical reactions.
The three-dimensional structure of a molecule dictates its physical and chemical properties. Conformational analysis using DFT helps to identify the most stable geometric arrangements (conformers) of a molecule by calculating the potential energy surface. nih.gov For this compound, the key degrees of freedom involve the rotation around the ether linkage (C-O-C) and the ester group.
DFT calculations, often starting with various initial geometries, are used to find the configuration with the lowest energy, which corresponds to the most stable and probable structure of the molecule. nih.gov The optimization process yields precise information on bond lengths, bond angles, and dihedral angles. Studies on related molecules like methyl chloroacetate have shown that multiple stable conformers can exist, often with small energy differences between them. nih.gov For phenoxyacetic acids, the orientation of the carboxylic acid group relative to the phenyl ring is a key conformational feature. researchgate.net The presence of the two chlorine atoms on the phenyl ring in this compound will influence the preferred orientation of the side chain due to steric and electronic effects.
Table 2: Typical Geometrical Parameters Predicted by DFT
| Parameter | Description | Typical Predicted Value (Illustrative) |
| Bond Length (Å) | C-Cl | ~1.74 Å |
| C-O (ether) | ~1.37 Å | |
| C=O (ester) | ~1.21 Å | |
| Bond Angle (°) | C-O-C | ~118° |
| O-C=O | ~125° | |
| Dihedral Angle (°) | C-C-O-C | Defines the twist of the side chain relative to the ring. |
This table shows examples of geometrical parameters that are determined from a DFT geometry optimization. The values are illustrative and depend on the specific basis set and functional used in the calculation.
DFT is a reliable method for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. scispace.com
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. pensoft.net By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to particular bond stretches, bends, and torsions within the molecule. For phenoxyacetic acid derivatives, characteristic frequencies for C-O stretching, C=O stretching of the carbonyl group, and vibrations of the substituted phenyl ring are of primary interest. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-independent atomic orbital (GIAO) approach within DFT is commonly used to calculate NMR chemical shifts (¹³C and ¹H). taylorfrancis.com These theoretical predictions are highly valuable for assigning signals in experimental NMR spectra and can help in the structural elucidation of complex molecules. nih.gov The accuracy of these predictions depends significantly on the chosen functional and basis set. taylorfrancis.com
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to excited states. researchgate.netnih.gov This analysis provides insight into the electronic transitions responsible for the observed absorption bands, often corresponding to HOMO-LUMO transitions.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. nih.gov This approach is widely used in the design of new chemicals, including herbicides and pharmaceuticals, by predicting the activity of untested compounds. nih.gov
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. These descriptors fall into several categories.
Table 3: Common Categories of Molecular Descriptors in QSAR
| Descriptor Category | Examples | Description |
| Constitutional | Molecular Weight, Atom Counts | Describe the basic composition of the molecule. |
| Topological | Connectivity Indices, Shape Indices | Quantify molecular shape, size, and branching. |
| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Describe properties like solubility and polarity. |
| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Describe the electronic distribution and reactivity. |
| Steric / 3D | Molecular Volume, Surface Area | Describe the three-dimensional properties of the molecule. |
This table outlines the major classes of descriptors used in QSAR modeling to represent the structural features of molecules.
For a series of phenoxyacetate derivatives, a dataset of compounds with known activities is compiled. A large number of descriptors are then calculated for each molecule. A crucial step is descriptor selection , where statistical methods are used to identify the subset of descriptors that are most relevant to the activity being modeled, while removing redundant or irrelevant ones.
Once the most informative descriptors are selected, a mathematical model is developed to correlate them with the observed activity. Several regression methods can be used:
Multiple Linear Regression (MLR): Creates a linear equation relating the activity to the selected descriptors.
Principal Component Regression (PCR) and Partial Least Squares Regression (PLS): These methods are used when descriptors are inter-correlated.
The quality and predictive power of the developed QSAR model are assessed using various statistical parameters. nih.gov
Table 4: Statistical Parameters for QSAR Model Validation
| Parameter | Description |
| n | Number of compounds in the dataset. |
| R² (Correlation Coefficient) | Measures the goodness-of-fit of the model to the training data. |
| q² or Q² (Cross-Validated R²) | Measures the internal predictive ability of the model (often via leave-one-out). |
| pred_r² | Measures the predictive ability of the model on an external test set. |
| F-statistic | A measure of the statistical significance of the regression model. |
| s (Standard Error of Estimate) | Measures the deviation of the predicted values from the observed values. |
This table lists key statistical metrics used to evaluate the robustness, reliability, and predictive accuracy of a QSAR model.
For example, a 2D-QSAR study on 2-phenoxy-N-phenylacetamide derivatives identified descriptors related to electronic properties (SssNHE-index), lipophilicity (slogp), and topology (T_O_N_1, T_2_Cl_1) as being crucial for their biological activity.
The ultimate goal of a QSAR model is not just prediction, but also to provide insight into the structural features that govern the chemical or biological behavior of the compounds. nih.gov By analyzing the descriptors included in the final QSAR equation, one can infer which molecular properties are most important for activity.
For phenoxyacetate derivatives, QSAR studies often reveal that:
Lipophilicity (LogP): This property is frequently a key descriptor, indicating the importance of the molecule's ability to partition into nonpolar environments, such as cell membranes.
Electronic Properties: The nature and position of substituents on the phenyl ring significantly alter the electronic distribution. Electron-withdrawing groups, like the chlorine atoms in this compound, can influence the molecule's interaction with biological targets. The inclusion of electronic descriptors like partial charges or dipole moments in a QSAR model highlights the importance of electrostatic interactions.
Steric and Shape Properties: The size and shape of the molecule, as well as the substituents, can affect how well it fits into a receptor site or active site of an enzyme. Descriptors related to molecular volume, surface area, or shape coefficients can capture these effects.
By interpreting the QSAR model, chemists can understand the structural requirements for enhancing or diminishing a particular activity, guiding the rational design of new, more effective phenoxyacetate derivatives.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. In the context of this compound and its analogs, MD simulations provide critical insights into their behavior at the molecular level, including interactions with biological systems and their properties in solution.
Ligand-System Interactions and Dynamics of Related Compounds
This compound belongs to the class of synthetic auxins, which mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). oup.com The biological activity of these compounds is initiated by their binding to specific auxin receptors, primarily the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN F-BOX (AFB) proteins. oup.com Computational models and MD simulations are instrumental in elucidating the dynamics of these ligand-receptor interactions.
Studies on related phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have provided a framework for understanding how these molecules function. The herbicidal activity of phenoxyacetic acids is significantly influenced by the substituents on the aromatic ring. mdpi.com These substitutions alter the electronic structure and steric properties of the molecule, which in turn affects binding affinity and biological response. nih.gov
Computational modeling of auxin transport and signaling networks has revealed the complexity of these systems. algorithmicbotany.orgnih.gov At the cellular level, auxin distribution is managed by influx and efflux carriers, creating concentration gradients that trigger differential growth and development. nih.govnih.gov MD simulations can model the passage of these small molecules through carrier proteins and their subsequent binding to receptor complexes. The interaction typically involves an auxin molecule promoting the formation of a binding site for Aux/IAA transcriptional repressor proteins on an SCFTIR1 complex, leading to the repressor's degradation and the activation of auxin-responsive genes. oup.com
Research has shown that even subtle changes in the ligand structure, such as the position of chlorine atoms on the phenoxy ring, can lead to different biological activities. nih.gov While specific MD simulation data for this compound is limited, the principles derived from simulations of other auxin analogs are applicable. These simulations help rationalize how the ligand fits into the receptor's binding pocket and the conformational changes that occur upon binding.
Table 1: Key Proteins in Auxin Ligand-System Interactions
| Protein Family | Specific Protein Example | Role in Auxin Signaling | Interaction Studied via Modeling |
|---|---|---|---|
| F-box proteins | TIR1 | Auxin co-receptor, part of the SCFTIR1 E3 ubiquitin ligase complex | Ligand binding, conformational changes, interaction with Aux/IAA repressors |
| Auxin/Indole-3-Acetic Acid | IAA7 | Transcriptional repressors targeted for degradation upon auxin binding | Protein-protein interaction with the SCFTIR1-auxin complex |
| Auxin Influx Carriers | AUX1 | Facilitates the transport of auxin into cells | Substrate transport dynamics |
| Auxin Efflux Carriers | PIN1 | Directs the flow of auxin out of cells, creating gradients | Polar localization and auxin flow simulation |
Solvation Characteristics and Intermolecular Interactions
The behavior of a chemical compound in a biological environment is heavily dependent on its interactions with the surrounding solvent, typically water. The solvation characteristics of this compound and its related compounds are governed by various intermolecular forces.
Studies on the crystal structures of related compounds, such as 2,4-dichlorophenoxyacetic acid and its derivatives, have identified several key types of non-covalent interactions. These include hydrogen bonds, halogen bonds, π-π stacking, and weaker C-H···Cl contacts. researchgate.netiucr.org For instance, the parent acid, 2,4-D, can form dimers in the solid state through strong hydrogen bonds between the carboxylic acid groups, a feature that influences its solubility. mdpi.comresearchgate.net While the methyl ester group in this compound precludes such dimerization, the oxygen atoms in the ester and ether linkages can still act as hydrogen bond acceptors.
The presence of chlorine atoms on the phenyl ring is crucial for forming specific intermolecular contacts. Halogen bonding and C-H···Cl interactions are significant in the crystal packing of dichlorophenoxy compounds. researchgate.net The polarity of the molecule, which is influenced by the position of the chloro-substituents, also plays a critical role. Research indicates that 2,3-dichlorophenoxyacetic acid exhibits the highest dipole moment among several chlorinated phenoxyacetic acid derivatives, suggesting a strong capacity for dipole-dipole interactions with polar solvents. nih.gov
The interplay of these interactions determines the compound's solubility and partitioning behavior between aqueous and lipid environments, which is fundamental to its uptake and transport in biological systems. nih.gov For example, the formation of multicomponent crystals of 2,4-D with other molecules via hydrogen bonding has been shown to enhance its aqueous solubility. researchgate.net Adsorption studies also highlight the role of electrostatic interactions, π-π stacking, and hydrogen bonding in the interaction of 2,4-D with surfaces, further underscoring the importance of these non-covalent forces. mdpi.com
Table 2: Predominant Intermolecular Interactions in Dichlorophenoxyacetic Acid Derivatives
| Interaction Type | Description | Relevant Functional Groups | Reference |
|---|---|---|---|
| Hydrogen Bonding | Strong directional interaction involving a hydrogen atom and an electronegative atom like oxygen. | Carboxylic acid (in parent acid), Ether oxygen, Ester oxygen | researchgate.netresearchgate.net |
| C-H···Cl Contacts | Weak hydrogen bonds where a C-H group acts as the donor and a chlorine atom as the acceptor. | Phenyl C-H groups, Chlorine atoms | researchgate.net |
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Dichlorophenyl ring | researchgate.netiucr.org |
| Dipole-Dipole Interactions | Electrostatic forces between polar molecules. | C-Cl bonds, C=O and C-O bonds | nih.gov |
Environmental Fate and Degradation Mechanisms
Photolytic Degradation Pathways and Kinetics
Photodegradation, or photolysis, is a significant abiotic process that contributes to the transformation of organic compounds in the environment through the action of sunlight. For phenoxyacetate (B1228835) esters, this process involves the absorption of light energy, leading to the cleavage of chemical bonds.
The photoinduced cleavage of phenoxyacetate esters like Methyl 2-(2,3-dichlorophenoxy)acetate can proceed through several mechanisms. The primary reaction is often the homolytic cleavage of the ether bond (the bond between the phenoxy group and the acetate (B1210297) moiety) upon absorption of UV radiation. This generates a phenoxy radical and an acetate radical.
Another critical pathway involves the cleavage of the ester linkage itself. While direct hydrolysis is a common fate for esters, photochemically-induced cleavage can also occur. This can be facilitated by the absorption of light energy, which excites the molecule and can lead to bond scission. For some esters, this involves complex rearrangements and eliminations following photoexcitation. researchgate.netmdpi.com
In aqueous environments, indirect photolysis can also play a major role. This process is mediated by photochemically produced reactive species such as hydroxyl radicals (•OH). These highly reactive species can attack the aromatic ring or the ether linkage, initiating a cascade of degradation reactions.
The rate and extent of photolytic degradation are highly dependent on various environmental factors. The presence of natural substances and the chemical conditions of the medium can either accelerate or inhibit the process. nih.gov
Wavelength and Light Intensity: The energy of light is inversely proportional to its wavelength; shorter wavelengths (like UV light) are more energetic and more likely to cause direct photolysis. The intensity of the light source, such as natural sunlight, directly influences the rate of degradation, with higher intensity leading to faster breakdown. acs.orghorticulture.com.au
pH: The pH of the water can affect the speciation of the compound and its degradation products, which in turn can influence their light-absorbing properties and reactivity. For related herbicides like 2,4-D, photodegradation rates have been shown to increase with pH. acs.org
Presence of Photosensitizers: Natural waters contain substances like humic and fulvic acids, which can act as photosensitizers. nih.gov These molecules absorb sunlight and transfer the energy to the herbicide or to oxygen, generating reactive oxygen species that enhance degradation. Conversely, high concentrations of these substances can also act as light screens, reducing the amount of light available for direct photolysis and thus slowing degradation. acs.org The presence of certain minerals and metal oxides, like titanium dioxide (TiO₂), can also act as photocatalysts, significantly accelerating the degradation of chlorinated herbicides under UV irradiation. nih.gov
Table 1: Influence of Environmental Factors on the Photolysis of Chlorophenoxyacetate Herbicides
| Environmental Factor | Influence on Photolysis Rate | Underlying Mechanism |
|---|---|---|
| Light Intensity | Increases | Higher photon flux leads to a greater number of excited molecules per unit of time. horticulture.com.au |
| Wavelength | Increases with shorter wavelengths (UV) | Higher energy photons are more effective at breaking chemical bonds. acs.org |
| pH | Can increase or decrease | Affects the chemical form (speciation) of the compound and its light absorption properties. acs.org |
| Photosensitizers (e.g., Humic Acids, TiO₂) | Generally increases | Mediate indirect photolysis by producing reactive oxygen species (e.g., •OH). nih.govnih.gov |
| Moisture (in soil) | Increases | Facilitates mobility and interaction with photoreactive species; dry conditions can significantly slow degradation. nih.govacs.org |
The photolytic degradation of this compound is expected to produce a series of intermediate compounds before complete mineralization. Based on studies of similar compounds, the primary photodegradation product is likely 2,3-dichlorophenol (B42519) , formed via the cleavage of the ether linkage. nih.gov Further degradation of the aromatic ring can lead to the formation of various chlorinated and non-chlorinated phenols and catechols through hydroxylation and dechlorination reactions. The acetate moiety would be released and could be degraded into smaller organic acids like glycolic and oxalic acid before eventually mineralizing to CO₂. acs.org
Microbial Degradation Processes in Environmental Systems
Microbial degradation is a key process for the complete removal of chlorophenoxyacetate herbicides from soil and water. Many microorganisms have evolved specific enzymatic pathways to utilize these compounds as a source of carbon and energy.
Under aerobic conditions, the biodegradation of chlorophenoxyacetates is well-documented, particularly for 2,4-D. nih.govnih.gov The pathway for this compound can be inferred to follow a similar sequence:
Ester Hydrolysis: The initial step would involve the hydrolysis of the methyl ester group by an esterase enzyme, yielding 2,3-dichlorophenoxyacetic acid (2,3-DPA) and methanol.
Side Chain Cleavage: The resulting 2,3-DPA is then attacked by a specific dioxygenase. In the well-studied 2,4-D pathway, the enzyme α-ketoglutarate-dependent dioxygenase (encoded by the tfdA gene) cleaves the ether bond. nih.govresearchgate.net This reaction would convert 2,3-DPA into 2,3-dichlorophenol and glyoxylate.
Ring Hydroxylation: The 2,3-dichlorophenol is then hydroxylated by a phenol (B47542) hydroxylase (like the one encoded by the tfdB gene) to form a dichlorocatechol . nih.gov
Ring Cleavage: The aromatic ring of the dichlorocatechol is subsequently cleaved by a catechol 1,2-dioxygenase (encoded by tfdC). This is an ortho-cleavage pathway that opens the ring to form a chlorinated muconic acid derivative. nih.govresearchgate.net
Further Degradation: A series of subsequent enzymatic reactions (catalyzed by products of tfdD, tfdE, and tfdF genes) convert the muconate derivative into intermediates of the Krebs cycle (tricarboxylic acid cycle), such as succinate (B1194679) and acetyl-CoA, leading to complete mineralization. nih.gov
Fungi, such as species of Aspergillus and Fusarium, are also capable of degrading chlorophenoxyacetic acids, often utilizing extracellular enzymes like laccases and peroxidases. nih.govmdpi.com
Table 2: Key Enzymes and Intermediates in the Postulated Aerobic Biodegradation of this compound
| Step | Key Enzyme (Example Gene) | Substrate | Product(s) |
|---|---|---|---|
| 1. Ester Hydrolysis | Esterase | This compound | 2,3-Dichlorophenoxyacetic acid (2,3-DPA) + Methanol |
| 2. Ether Linkage Cleavage | Dioxygenase (e.g., TfdA-like) | 2,3-Dichlorophenoxyacetic acid | 2,3-Dichlorophenol + Glyoxylate |
| 3. Ring Hydroxylation | Phenol Hydroxylase (e.g., TfdB-like) | 2,3-Dichlorophenol | 3,4-Dichlorocatechol |
| 4. Ring Cleavage | Catechol 1,2-Dioxygenase (e.g., TfdC-like) | 3,4-Dichlorocatechol | 2,3-Dichloro-cis,cis-muconate |
| 5. Subsequent Metabolism | Various (e.g., TfdD, E, F-like) | Chlorinated aliphatic acids | Krebs Cycle Intermediates |
In anaerobic environments, such as saturated soils, sediments, and groundwater, the degradation of chlorinated aromatic compounds proceeds through different mechanisms due to the absence of oxygen. The primary pathway is reductive dechlorination . nih.govfrontiersin.org In this process, anaerobic microorganisms use the chlorinated compound as an electron acceptor, removing chlorine atoms and replacing them with hydrogen atoms.
For this compound, after an initial hydrolysis to 2,3-DPA, the anaerobic pathway would likely involve:
Sequential Reductive Dechlorination: The chlorine atoms on the aromatic ring would be removed one by one. This can lead to the formation of monochlorophenoxyacetic acids and ultimately phenoxyacetic acid. The position of dechlorination (ortho, meta, para) depends on the specific microbial consortium present. nih.gov
Ether Bond Cleavage: Following or concurrent with dechlorination, the ether bond can be cleaved under anaerobic conditions, although this process is generally slower than in aerobic environments.
Ring Fermentation: Once the aromatic ring is sufficiently dechlorinated, it can be cleaved and fermented to products like methane (B114726) and carbon dioxide by a consortium of anaerobic bacteria. capes.gov.br
Hydrolytic Degradation in Aqueous Environments
This compound, as an ester, is susceptible to chemical hydrolysis in aqueous environments. This reaction involves the cleavage of the ester bond to yield the parent acid, 2,3-dichlorophenoxyacetic acid, and methanol. scribd.comdoubtnut.com The hydrolysis of esters is a well-characterized process that can be catalyzed by both acids and bases. researchgate.netchemrxiv.org
The kinetics of ester hydrolysis typically follow second-order kinetics, being first-order with respect to the ester concentration and first-order with respect to the concentration of the catalyst (H+ or OH-). chemrxiv.orgyoutube.com However, in many environmental and experimental scenarios where water is in large excess, its concentration remains effectively constant. Under such conditions, the reaction can be treated as a pseudo-first-order reaction with respect to the ester concentration. doubtnut.comyoutube.com
The rate of hydrolysis can be described by the following equation: Rate = k [Ester] [Catalyst] Where 'k' is the second-order rate constant.
For pseudo-first-order kinetics, the rate law simplifies to: Rate = k' [Ester] Where k' is the pseudo-first-order rate constant. doubtnut.com
The rate of hydrolysis is influenced by the chemical structure of the ester. For phenoxyacetate esters, the nature of the substituents on the phenyl ring and the alcohol moiety can affect the reactivity of the ester linkage. Generally, esters of phenoxyalkanoic acids will hydrolyze in aqueous solutions, and this process is a key abiotic degradation pathway in the environment. eurl-pesticides.eu
Table 2: General Kinetic Parameters for Ester Hydrolysis
| Ester Type | Reaction Order | Typical Conditions | Products | Reference |
|---|---|---|---|---|
| Methyl Ester (general) | Pseudo-first-order (in excess water) | Aqueous solution, acid or base catalyzed | Carboxylic Acid + Methanol | doubtnut.com |
| Synthetic Organic Esters | Second-order | Alkaline aqueous solution | Carboxylate Salt + Alcohol | chemrxiv.org |
| Methyl Acetate | Pseudo-first-order | Aqueous acid solution | Acetic Acid + Methanol | scribd.comdoubtnut.com |
| Fenoxaprop-ethyl | pH-dependent | Acidic or alkaline buffer | Fenoxaprop acid + Ethanol | usda.gov |
The rate of hydrolysis of phenoxyacetate esters is highly dependent on both pH and temperature. usda.govalligare.com Ester hydrolysis is subject to both specific acid catalysis and specific base catalysis. researchgate.net This means that the rate of hydrolysis is slowest in the neutral pH range and increases significantly in both acidic and alkaline conditions. usda.govresearchgate.net
Under acidic conditions (low pH), the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. researchgate.net Conversely, under alkaline conditions (high pH), the hydroxide (B78521) ion (OH-), a strong nucleophile, directly attacks the carbonyl carbon. nih.gov Base-catalyzed hydrolysis is generally more rapid than acid-catalyzed hydrolysis for many esters. researchgate.net For some herbicides, the stability is greatly reduced at higher pH; for example, the half-life of flumioxazin (B1672886) decreases dramatically as the pH approaches 9. alligare.com In a study on fenoxaprop-ethyl, nonenzymatic hydrolysis of the ether linkage was rapid below pH 4.6, while hydrolysis of the ester bond was observed at slightly alkaline pH. usda.gov
Temperature has a significant effect on the rate of hydrolysis. An increase in temperature generally leads to an increase in the reaction rate, as it provides the necessary activation energy for the reaction to proceed. scribd.comresearchgate.net This relationship is typically described by the Arrhenius equation, which relates the rate constant (k) to the absolute temperature (T). In high-temperature water, the rate of protonation by water molecules can become faster than protonation by H+, altering the expected kinetics from what is observed at ambient temperatures. psu.edu The combination of high pH and high temperature can lead to very rapid degradation of ester-based compounds. alligare.com
Table 3: Influence of pH and Temperature on Ester Hydrolysis
| Condition | Effect on Hydrolysis Rate | Mechanism | Reference |
|---|---|---|---|
| Low pH (Acidic) | Increases rate | Specific acid catalysis; protonation of the carbonyl oxygen. | researchgate.netusda.gov |
| High pH (Alkaline) | Significantly increases rate | Specific base catalysis; nucleophilic attack by hydroxide ion. | alligare.comnih.gov |
| Neutral pH (~7) | Minimal rate | Slower, uncatalyzed hydrolysis by water. | usda.gov |
| Increasing Temperature | Increases rate | Provides activation energy for the reaction (Arrhenius relationship). | scribd.comresearchgate.net |
Sorption and Transport Phenomena in Environmental Matrices
Sorption Dynamics in Soil and Sediments
Sorption, the process by which a chemical associates with solid-phase particles, is a key determinant of its concentration in the soil solution and, consequently, its potential for transport and degradation. For phenoxyacetic acid herbicides, sorption is influenced by a complex interplay of the chemical's properties and the physicochemical characteristics of the soil or sediment.
The equilibrium distribution of a substance between the solid and solution phases is often described by adsorption isotherms. Commonly used models include the Freundlich and Langmuir isotherms, which provide insights into the nature of the sorption process.
The Freundlich isotherm is an empirical model that describes non-ideal and reversible adsorption, not restricted to the formation of a monolayer. It is expressed as:
Cs = KfCe1/n
where Cs is the amount of sorbed chemical, Ce is the equilibrium concentration in the solution, Kf is the Freundlich sorption coefficient (an indicator of sorption capacity), and 1/n is the Freundlich exponent (related to the intensity of sorption).
The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The equation is given by:
Cs = (KLqmaxCe) / (1 + KLCe)
where KL is the Langmuir constant related to the binding energy, and qmax is the maximum sorption capacity.
For the related compound 2,4-D, studies have shown that both models can adequately describe its sorption in various soils. For instance, in a study on different Malaysian soils, the Freundlich sorption coefficient (Kf) for 2,4-D ranged from 2.70 to 42.04, indicating varying sorption capacities depending on the soil type msss.com.my. Another study found that the adsorption of 2,4-D on termite mound soil was well-described by the Langmuir model, with a maximum adsorption capacity (qmax) of 22.78 mg/g mdpi.com. The choice of model often depends on the specific soil characteristics and the concentration range studied nih.govmdpi.com.
The sorption of phenoxyacetic herbicides is often quantified by the soil-water distribution coefficient (Kd), which is the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. To account for the significant role of organic carbon in the sorption of organic compounds, the Kd value is often normalized to the fraction of organic carbon in the soil, yielding the organic carbon-normalized sorption coefficient (Koc).
| Isotherm Model | Parameter | Value Range | Reference Soil/Adsorbent |
|---|---|---|---|
| Freundlich | Kf | 2.70 - 42.04 | Malaysian Soils msss.com.my |
| Langmuir | qmax (mg/g) | 22.78 | Termite Mound Soil mdpi.com |
Soil organic matter is a primary factor controlling the sorption of phenoxyacetic acid herbicides in soil. A strong positive correlation between the sorption of these compounds and the organic matter content of the soil has been consistently observed. For example, studies on 2,4-D have demonstrated that its sorption is significantly influenced by the soil organic matter content msss.com.my. In one study, the removal of organic matter from soils led to a decrease in the Kd values for 2,4-D by 26.7% and 28.0% in two different soil types, highlighting the critical role of SOM msss.com.my.
The mechanism of sorption to SOM is believed to involve partitioning, where the hydrophobic portions of the herbicide molecule move from the polar aqueous phase into the non-polar organic matrix of the SOM. Hydrogen bonding and other polar interactions may also contribute, particularly for the dissociated anionic form of the herbicide. The composition of the SOM, including the relative proportions of humic and fulvic acids, can also influence the extent of sorption nih.govmdpi.com.
While soil organic matter is often the dominant sorbent, clay minerals and other inorganic constituents can also play a significant role in the retention of phenoxyacetic acid herbicides. The type and amount of clay minerals, such as montmorillonite, kaolinite, and illite, can influence sorption capacity.
The sorption to clay minerals can occur through various mechanisms, including cation exchange, surface complexation, and hydrogen bonding. The surface charge of the clay minerals, which is often pH-dependent, and the presence of exchangeable cations are important factors. For anionic herbicides like the dissociated form of phenoxyacetic acids, sorption to the negatively charged surfaces of most clay minerals is generally weak. However, at low pH, where the herbicide is in its undissociated form, sorption can be more significant. Additionally, interactions can occur at the positively charged edges of clay minerals or through bridges with polyvalent cations.
Desorption Characteristics and Hysteresis
Desorption is the process by which a sorbed chemical is released from the soil or sediment particles back into the solution phase. This process is crucial for determining the long-term fate and bioavailability of the compound. The desorption of phenoxyacetic acid herbicides from soil is often not completely reversible, a phenomenon known as hysteresis. Hysteresis means that for a given concentration in the soil solution, more of the compound remains sorbed during desorption than was sorbed during the initial adsorption phase.
Studies on the related compound MCPA have shown that a considerable portion of the sorbed herbicide can be released from the soil, although some hysteresis is observed nih.gov. This indicates that a fraction of the sorbed Methyl 2-(2,3-dichlorophenoxy)acetate may become resistant to desorption, potentially leading to its long-term persistence in the soil in a bound or sequestered state. The degree of hysteresis can be influenced by the soil properties, particularly the organic matter content and type, as well as the contact time between the herbicide and the soil.
Environmental Transport and Mobility Models
The potential for this compound to move through the soil profile and potentially contaminate groundwater is a key environmental concern. Its mobility is primarily governed by its sorption characteristics and persistence in the soil environment.
Leaching is the downward movement of a substance through the soil profile with percolating water. Laboratory soil column studies are often used to assess the leaching potential of pesticides. These studies simulate the movement of the chemical under controlled conditions of water flow and soil packing.
The mobility of phenoxyacetic acid herbicides is generally found to be inversely related to their sorption to the soil. Compounds that are weakly sorbed are more mobile and have a higher potential to leach. Due to its expected moderate sorption, this compound would likely exhibit moderate mobility in soils. In soils with low organic matter and clay content, the potential for leaching would be higher. Conversely, in soils rich in organic matter, mobility would be significantly reduced.
The leaching of herbicides is also influenced by factors such as the amount and intensity of rainfall or irrigation, soil structure, and the presence of preferential flow paths (e.g., macropores), which can lead to rapid transport to deeper soil layers nih.govresearchgate.net.
| Factor | Influence on Mobility | Mechanism |
|---|---|---|
| High Soil Organic Matter | Decreases Mobility | Increased sorption and partitioning into organic matter. |
| High Clay Content | Decreases Mobility | Increased sorption through surface interactions. |
| High Rainfall/Irrigation | Increases Mobility | Provides the medium for downward transport (leaching). |
| Preferential Flow Paths | Increases Mobility | Bypass the soil matrix, leading to rapid transport. |
Movement in Groundwater and Surface Water Systems
Detailed research specifically investigating the movement of this compound in groundwater and surface water systems is limited in publicly available scientific literature. However, its environmental fate and transport can be inferred from its chemical structure and the extensive research conducted on analogous phenoxy herbicides, particularly 2,4-Dichlorophenoxyacetic acid (2,4-D) and its ester formulations. As a methyl ester of a dichlorophenoxyacetic acid, its behavior in aquatic environments is primarily governed by hydrolysis, sorption, and degradation processes.
The initial transport of this compound into water systems can occur through spray drift during application, or more significantly, through runoff and leaching from treated soils. Once in an aquatic environment, it is subject to several key processes that determine its mobility and persistence.
Hydrolysis
Esters of phenoxyacetic acids are known to undergo hydrolysis to form the parent acid and the corresponding alcohol. In the case of this compound, it would hydrolyze to 2,3-dichlorophenoxyacetic acid and methanol. The rate of this hydrolysis is dependent on pH and temperature. Studies on similar compounds, such as the esters of 2,4-D, indicate that this transformation is a critical first step in their environmental degradation pathway. For instance, esters of 2,4-D have been shown to hydrolyze biologically to the free acid within days in lake water. researchgate.net The resulting parent acid, 2,3-dichlorophenoxyacetic acid, is expected to be more water-soluble and exhibit different mobility characteristics than the original methyl ester.
Sorption and Leaching in Soil: Implications for Groundwater
The potential for a pesticide to leach into groundwater is heavily dependent on its interaction with soil particles, a process known as sorption. The mobility of the parent acid, formed after hydrolysis, is of primary concern for groundwater contamination. The sorption of phenoxyacetic acids like 2,4-D to soil is generally low and is negatively correlated with soil pH and positively correlated with organic carbon content. researchgate.netmsss.com.my
The organic carbon-water partitioning coefficient (Koc) is a key indicator of a chemical's tendency to bind to soil organic matter. Lower Koc values suggest weaker sorption and higher mobility. Studies on the closely related 2,4-D have reported Koc values that indicate a high potential for mobility in soils. cdc.gov
Table 1: Soil Sorption Coefficients (Koc) for the Analogous Compound 2,4-D
| Soil Type | Koc Value (mL/g) | Mobility Potential |
|---|---|---|
| Sandy Loam | 70 | High |
| Sand | 76 | High |
| Silty Clay Loam | 59 | High |
| Loam | 117 | High to Moderate |
Data sourced from EPA reports on 2,4-D. cdc.gov
Given these properties, the parent acid of this compound is expected to have a high potential to leach through the soil profile. researchgate.net However, its actual presence in groundwater will be attenuated by its rate of degradation in the soil. cdc.gov If the compound degrades relatively quickly, it may not persist long enough to reach groundwater in significant concentrations. cdc.gov
Transport in Surface Water
In surface water bodies like rivers and lakes, this compound and its subsequent acid form can be transported dissolved in the water column or bound to suspended sediments. Its fate is influenced by microbial degradation and photolysis (degradation by sunlight). cdc.gov
Table 2: Environmental Half-Life Data for the Analogous Compound 2,4-D
| Environment/Process | Condition | Half-Life |
|---|---|---|
| Aerobic Aquatic Metabolism | - | ~15 days |
| Anaerobic Aquatic Metabolism | - | 41 to 333 days |
| Aqueous Photolysis | Sunlight | Can be an important process |
| Soil Biodegradation | Aerobic | 6.2 days |
Data sourced from studies on 2,4-D. cdc.govresearchgate.net
The data for 2,4-D suggests that under aerobic conditions, which are typical for most surface waters, microbial degradation can be a significant removal mechanism. cdc.gov Photolysis in sunlit surface waters can also contribute to its breakdown. cdc.gov However, in anaerobic conditions, such as in bottom sediments, the degradation process is considerably slower, leading to greater persistence. cdc.govresearchgate.net The sorption of the compound to bottom sediments can act as both a temporary sink and a long-term source, as it can be released back into the water column. researchgate.net Studies on 2,4-D have shown that while it can be sorbed by sediments, a significant percentage (62-100%) can be released back into the water over time. researchgate.net
Advanced Research Applications and Methodological Contributions
Methyl 2-(2,3-dichlorophenoxy)acetate as a Model Compound for Chemical Reactions
In chemical research, this compound serves as a significant model compound, particularly in the study of esterification and derivatization reactions. The synthesis of this compound, typically achieved through the esterification of 2,3-dichlorophenoxyacetic acid with methanol, provides a classic and practical example of this fundamental reaction class. evitachem.com This reaction is often conducted under reflux conditions with a catalyst to drive the equilibrium towards the product, making it an excellent case study for optimizing reaction parameters such as temperature, catalyst choice, and reaction time in synthetic chemistry research.
Furthermore, this compound is a critical model analyte in the field of analytical chemistry. The parent compounds, phenoxyacetic acids, are generally non-volatile. For this reason, they cannot be directly analyzed by gas chromatography (GC), a widely used and powerful analytical technique. env.go.jpresearchgate.net Consequently, a derivatization step is required to convert the acid into a more volatile form. The conversion of a dichlorophenoxyacetic acid isomer to its corresponding methyl ester is a model derivatization reaction frequently employed in the development of analytical methods. env.go.jpresearchgate.net Researchers utilize this specific conversion to refine derivatization protocols, ensuring high yield and reproducibility, which is essential for the accurate quantification of the original acid in a sample. Therefore, the study of this compound contributes to the fundamental understanding of both synthetic transformations and analytical sample preparation.
Investigation of Structure-Reactivity Relationships within Dichlorophenoxyacetate Isomers
The biological and chemical activity of dichlorophenoxyacetate compounds is profoundly influenced by the specific placement of the two chlorine atoms on the aromatic ring. nih.govresearchgate.net this compound is one of several isomers, and comparative studies across this group are crucial for understanding structure-reactivity relationships. These investigations help to elucidate why certain isomers exhibit higher herbicidal activity or different environmental fates.
The core principle of these studies is that the molecular structure dictates the compound's physicochemical properties, such as electron distribution, steric profile, and polarity. nih.gov These properties, in turn, govern the molecule's reactivity and its ability to interact with biological systems, such as plant enzymes or microbial degradation pathways. nih.govresearchgate.net Research in this area often employs a combination of experimental techniques and computational chemistry.
Key Research Approaches:
Spectroscopic Analysis: Methods including Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy are used to characterize the molecular structure of different isomers. nih.govresearchgate.net
Quantum Chemical Calculations: Computational methods like Density Functional Theory (DFT) are used to model the electronic structure of the isomers. nih.govresearchgate.net These calculations can determine reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provide insight into the molecule's potential to act as an electron donor or acceptor in reactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build mathematical models that correlate structural or physicochemical properties of the isomers with their observed biological activity or reactivity. For instance, an electrophilicity index derived from DFT calculations can be correlated with the toxicity of chlorinated compounds. nih.gov
Table 1: Isomers of Dichlorophenoxyacetic Acid and Their Corresponding Methyl Esters This interactive table allows for sorting by compound name or substitution pattern.
| Parent Acid | Corresponding Methyl Ester | Chlorine Substitution Pattern |
|---|---|---|
| 2,3-Dichlorophenoxyacetic acid | This compound | ortho, meta |
| 2,4-Dichlorophenoxyacetic acid | Methyl 2-(2,4-dichlorophenoxy)acetate | ortho, para |
| 2,5-Dichlorophenoxyacetic acid | Methyl 2-(2,5-dichlorophenoxy)acetate | ortho, meta |
| 2,6-Dichlorophenoxyacetic acid | Methyl 2-(2,6-dichlorophenoxy)acetate | ortho, ortho |
| 3,4-Dichlorophenoxyacetic acid | Methyl 2-(3,4-dichlorophenoxy)acetate | meta, para |
| 3,5-Dichlorophenoxyacetic acid | Methyl 2-(3,5-dichlorophenoxy)acetate | meta, meta |
Development of Analytical Methods for Environmental Monitoring in Research Studies
The development of sensitive and selective analytical methods is paramount for monitoring the presence and concentration of dichlorophenoxyacetate herbicides and their esters, like this compound, in environmental matrices. Research studies focus on creating robust methodologies to detect these compounds at very low levels in complex samples such as water, soil, and biological tissues. env.go.jphh-ra.org
A typical analytical workflow for these compounds involves several key stages:
Extraction: The initial step is to isolate the target analytes from the sample matrix. env.go.jp Common techniques include liquid-liquid extraction for water samples, Soxhlet extraction for solid samples, and ultrasonic extraction. env.go.jp
Clean-up and Concentration: Extracts often contain interfering substances that must be removed. env.go.jp Adsorption chromatography, using materials like silica (B1680970) gel or florisil, is frequently employed for this "clean-up" phase. env.go.jp The sample is then concentrated to ensure the analyte is present at a level sufficient for detection. env.go.jp
Analysis: The final measurement is typically performed using chromatographic techniques.
Primary Analytical Techniques:
Gas Chromatography (GC): GC is a powerful tool for separating volatile compounds. As the parent phenoxyacetic acids are not sufficiently volatile for GC analysis, a derivatization step is essential. env.go.jpresearchgate.net This involves converting the acid to a more volatile ester, often the methyl ester. Therefore, analytical methods for 2,3-dichlorophenoxyacetic acid frequently involve the in-situ formation of this compound prior to injection into the GC system. env.go.jp Detection is commonly achieved with a highly sensitive electron capture detector (ECD) or a more selective mass spectrometer (MS). researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative that can often analyze the parent acid directly without the need for derivatization. researchgate.net This simplifies the sample preparation process. Detection is typically performed using a UV detector, as the aromatic ring of the compound absorbs ultraviolet light. researchgate.net
Research in this area focuses on optimizing each step of this process to improve detection limits, reduce analysis time, and enhance accuracy and precision for specific isomers like this compound in various environmental contexts. researchgate.net
Table 2: Overview of Analytical Methodologies for Dichlorophenoxyacetate Analysis This interactive table summarizes common techniques. Users can filter by Technique or Sample Matrix.
| Analytical Technique | Target Analyte Form | Key Procedural Step | Common Sample Matrix |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Ester (e.g., Methyl Ester) | Chemical Derivatization | Water, Soil |
| Gas Chromatography-Electron Capture Detection (GC-ECD) | Ester (e.g., Methyl Ester) | Chemical Derivatization | Water, Soil |
| High-Performance Liquid Chromatography-UV Detection (HPLC-UV) | Acid | Direct Analysis | Water |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Acid | Direct Analysis | Water, Biological Fluids |
Future Research Directions and Emerging Methodologies
Integration of Omics Technologies in Biodegradation Studies
The study of how microorganisms break down environmental pollutants is being revolutionized by "omics" technologies. These approaches, including genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of biological systems and their responses to contaminants. nih.govresearchgate.net Integrating these technologies into the study of Methyl 2-(2,3-dichlorophenoxy)acetate biodegradation can provide unprecedented insights into the metabolic pathways, key enzymes, and genetic regulatory networks involved.
Future research will likely focus on:
Metagenomics: To identify the diverse range of microorganisms in contaminated soil and water that have the potential to degrade this compound. This can reveal novel catabolic genes and pathways.
Transcriptomics and Proteomics: To understand how microbial communities respond to the presence of the herbicide. These techniques can identify the specific genes and proteins that are upregulated during biodegradation, providing clues to the key enzymatic players. scite.ai
Metabolomics: To track the formation of various breakdown intermediates and end-products. This is crucial for elucidating the complete degradation pathway and identifying any potentially persistent or toxic metabolites. nih.gov
By combining these omics approaches, researchers can move from studying single microbial isolates to understanding the complex interactions within microbial consortia responsible for bioremediation. nih.gov This holistic view is essential for developing more effective and reliable strategies for cleaning up contaminated environments.
| Omics Technology | Focus of Study | Application in this compound Research |
|---|---|---|
| Genomics/Metagenomics | DNA: Genetic potential of organisms/communities | Identifying novel genes and microorganisms capable of degradation. |
| Transcriptomics | RNA: Gene expression under specific conditions | Determining which degradation-related genes are active in the presence of the compound. |
| Proteomics | Proteins: The functional machinery of the cell | Identifying the key enzymes (proteins) directly responsible for breaking down the compound. |
| Metabolomics | Metabolites: Small molecules involved in metabolism | Mapping the complete biodegradation pathway by identifying intermediate and final products. nih.gov |
Advanced Spectroscopic Techniques for In Situ Characterization
Effective environmental monitoring requires analytical methods that are not only sensitive and specific but also capable of real-time, in-situ measurements. While traditional techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful, they often require extensive sample preparation. researchgate.net Future methodologies will increasingly rely on advanced spectroscopic techniques for the direct characterization of this compound in complex environmental matrices.
Emerging areas include:
Hyperspectral Imaging: This technique combines imaging and spectroscopy to identify materials based on their unique spectral signatures. Coupled with machine learning algorithms, it has shown potential for differentiating crops from weeds and could be adapted for large-scale mapping of herbicide contamination in fields. mdpi.com
Raman Spectroscopy: Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can detect trace amounts of chemicals. Its application could allow for the in-situ detection of this compound on soil particles or in water without the need for sample extraction.
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy can analyze the stretching and bending of specific chemical bonds, such as C-H, O-H, and N-H. mdpi.com Further development of portable NIR instruments and sophisticated data analysis models could enable rapid, on-site screening for herbicide contamination.
These advanced techniques promise to reduce analysis time and cost, providing environmental managers with the timely data needed for effective remediation and management decisions.
Refined Computational Models for Predicting Environmental Fate and Transformations
Computational models are invaluable tools for predicting how chemicals like this compound will behave in the environment. nih.gov These models simulate processes such as transport, degradation, and partitioning between soil, water, and air. Future research will focus on refining these models to improve the accuracy of their predictions.
Key areas for model refinement include:
Multimedia Compartmental Models: These models, often based on the concept of fugacity, predict the distribution of a chemical throughout various environmental compartments. nih.gov Incorporating more detailed, site-specific data on soil types, hydrology, and climate will enhance their predictive power.
Machine Learning Systems: New platforms are being developed that use machine learning algorithms trained on large datasets of experimental data to predict the biodegradability and toxicity of chemical compounds from their molecular structure alone. nih.gov Applying and further training these systems, such as BiodegPred, could provide rapid risk assessments for this compound and its transformation products. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the chemical structure of a compound with its environmental behavior or biological activity. Developing more sophisticated QSARs can help predict the persistence, mobility, and potential ecotoxicity of novel herbicide formulations and their degradation byproducts.
The development of these increasingly sophisticated predictive tools is crucial for proactive environmental management and risk assessment. nih.govmdpi.com
Exploration of Novel Biocatalysts for Ester Cleavage and Dechlorination
The biodegradation of this compound hinges on two key biochemical reactions: the cleavage of the ester bond (hydrolysis) and the removal of chlorine atoms from the aromatic ring (dechlorination). A significant area of future research is the discovery and engineering of novel enzymes (biocatalysts) that can perform these steps efficiently.
Research efforts are directed towards:
Enzyme Prospecting: Using metagenomic screening of diverse environments, from pristine soils to contaminated industrial sites, to identify novel esterases and dehalogenases with high activity and stability.
Protein Engineering: Modifying the structure of known enzymes through techniques like directed evolution and site-directed mutagenesis to enhance their catalytic efficiency, substrate specificity, and resilience to harsh environmental conditions.
Immobilization Techniques: Developing advanced methods for immobilizing these enzymes on solid supports. This can increase their stability and reusability, making them suitable for use in large-scale bioreactors for water treatment or in-situ soil remediation applications.
The discovery of robust and efficient biocatalysts for both ester cleavage and dechlorination is a critical step towards developing targeted and sustainable bioremediation technologies for this compound and other related chlorinated phenoxyalkanoic acid herbicides.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 2-(2,3-dichlorophenoxy)acetate, and how can reaction conditions be tailored for higher yields?
- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification. Dissolve 2,3-dichlorophenoxyacetic acid in methanol, add concentrated sulfuric acid (1% v/v), and reflux for 4–6 hours. Monitor completion via TLC. Post-reaction, pour the mixture into ice water to precipitate the product, followed by filtration and recrystallization from ethanol (yield: ~70–85%) . Variables like catalyst concentration (H₂SO₄), solvent volume, and reflux duration should be optimized using factorial experimental design.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for dichlorophenyl) and ester carbonyl (δ ~165–170 ppm).
- FTIR : Confirm ester C=O stretch (~1740 cm⁻¹) and C-O-C asymmetric stretch (~1250 cm⁻¹).
- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 235 (C₉H₈Cl₂O₃) and fragmentation patterns (e.g., loss of –OCH₃).
Cross-validate with reference data from the CRC Handbook .
Q. What purification strategies are effective for removing byproducts in the synthesis of this compound?
- Methodological Answer : After precipitation, column chromatography (silica gel, hexane/ethyl acetate 8:2) removes unreacted acid and dichlorophenol byproducts. For crystalline purity, recrystallize from ethanol at 0–4°C. Monitor purity via HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) .
Advanced Research Questions
Q. How can SHELX software resolve crystallographic ambiguities in this compound’s structure?
- Methodological Answer : Use SHELXL for refinement against single-crystal XRD data. Key steps:
- Data Collection : Collect high-resolution (<1.0 Å) data at 100 K to minimize thermal motion.
- Structure Solution : Employ direct methods (SHELXD) for phase estimation.
- Refinement : Apply anisotropic displacement parameters for Cl and O atoms. Address disorder in the dichlorophenyl ring using PART instructions. Validate with R-factor convergence (<0.05) and Hirshfeld surface analysis .
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity in derivatives of this compound?
- Methodological Answer :
- Derivative Synthesis : Modify substituents (e.g., replace –OCH₃ with –NH₂ or –CF₃) via nucleophilic substitution or hydrolysis.
- Bioassay Design : Test herbicidal activity using Arabidopsis growth inhibition assays or antibacterial activity via MIC determination against Bacillus subtilis.
- Computational SAR : Perform DFT calculations (e.g., Gaussian09) to correlate electronic properties (HOMO-LUMO gaps) with bioactivity trends .
Q. What strategies reconcile conflicting spectroscopic or crystallographic data for this compound?
- Methodological Answer :
- Spectral Discrepancies : Compare with standardized databases (e.g., NIST Chemistry WebBook) or repeat experiments under controlled humidity/temperature.
- Crystallographic Issues : Check for twinning (PLATON’s TWIN check) or use Hirshfeld atom refinement (HAR) for improved electron density modeling. Cross-validate with solid-state NMR .
Q. How can computational docking predict the interaction of this compound with biological targets?
- Methodological Answer : Dock the compound into enzyme active sites (e.g., plant auxin-binding protein 1, PDB: 1LRH) using AutoDock Vina. Parameterize force fields with GAFF2 and assign partial charges via AM1-BCC. Validate docking poses with molecular dynamics (MD) simulations (NAMD, 100 ns) to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
